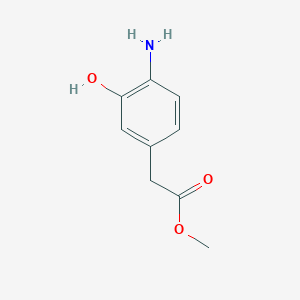

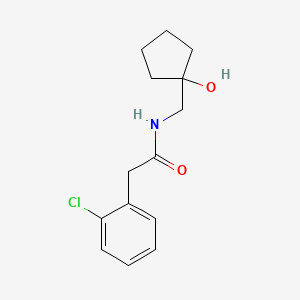

1-异丙基-2-苯氧甲基-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazoles has been a topic of interest in recent years . One approach to the construction of pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives is based on the annulation of substituted benzimidazoles with bifunctional synthetic equivalents .Molecular Structure Analysis

The molecular formula of 1-Isopropyl-2-propyl-1H-benzimidazole is C13H18N2 . It has an average mass of 202.295 Da and a monoisotopic mass of 202.147003 Da .Chemical Reactions Analysis

The chemistry of aza-heterocycles, including imidazole-containing compounds, has received considerable attention due to the wide spectrum of their biological activity and numerous therapeutic applications in medicine . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .科学研究应用

抗结核活性

包括与1-异丙基-2-苯氧基甲基-1H-苯并咪唑相关的化合物在内的苯氧基烷基苯并咪唑衍生物已被评估其抗结核特性。这些化合物对结核分枝杆菌表现出亚微摩尔活性。它们对复制和非复制细菌状态都具有有效性,突出了它们的选择性抗结核潜力,展示了一类有前途的结核病治疗有效剂。这项研究表明了一条开发新疗法的途径,前提是解决了代谢负债(Chandrasekera 等,2015)。

抗菌活性

对苯并咪唑衍生物的研究,包括与1-异丙基-2-苯氧基甲基-1H-苯并咪唑类似的结构,显示出显着的抗菌特性。这些化合物已被合成并针对各种细菌和真菌菌株进行测试,证明了有效的抗菌作用。此类研究强调了这些衍生物在开发新的抗菌剂中的潜力,为对抗耐药菌株和真菌提供了一条途径(Salahuddin 等,2017)。

DNA拓扑异构酶抑制

苯并咪唑衍生物已被确认为哺乳动物DNA拓扑异构酶I的有效抑制剂,DNA拓扑异构酶I是DNA复制和细胞分裂的关键酶。该活性表明在癌症治疗中具有潜在作用,其中控制癌细胞的增殖至关重要。苯并咪唑衍生物(包括与1-异丙基-2-苯氧基甲基-1H-苯并咪唑类似的化合物)对该酶的抑制可能导致癌症治疗中的新治疗方法(Alpan 等,2007)。

抗菌和抗炎剂

带有苯并咪唑基序的化合物显示出有希望的抗菌和抗炎特性。这项研究扩展了1-异丙基-2-苯氧基甲基-1H-苯并咪唑相关结构在医学中的潜在应用,特别是在治疗感染和炎症相关疾病方面。这些化合物的开发可能导致新的微生物感染和炎症性疾病的治疗方法,突出了苯并咪唑衍生物在药物研究中的多功能性(Desai 等,2017)。

缓蚀剂

苯并咪唑衍生物已因其在缓蚀中的作用而被研究,特别是在酸性环境中保护金属免受腐蚀方面。此应用与金属保存至关重要的工业环境相关。包括与1-异丙基-2-苯氧基甲基-1H-苯并咪唑相关的这些化合物在防止金属腐蚀方面的有效性表明了它们在开发新的缓蚀剂中的潜在用途(Khaled,2003)。

作用机制

While the specific mechanism of action for 1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole is not mentioned in the search results, it’s worth noting that imidazole-containing compounds are known to exhibit a broad range of chemical and biological properties . They are key components in many functional molecules used in a variety of everyday applications .

未来方向

The future directions for the study and application of 1-Isopropyl-2-phenoxymethyl-1H-benzoimidazole and similar compounds are promising. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

属性

IUPAC Name |

2-(phenoxymethyl)-1-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-13(2)19-16-11-7-6-10-15(16)18-17(19)12-20-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAZLTRWMOIKGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901321151 |

Source

|

| Record name | 2-(phenoxymethyl)-1-propan-2-ylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641853 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

373611-05-3 |

Source

|

| Record name | 2-(phenoxymethyl)-1-propan-2-ylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901321151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2702433.png)

![2-Chloro-1-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2702434.png)

![2-(2-chlorophenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2702437.png)

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2702440.png)

![N-allyl-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2702441.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2702450.png)